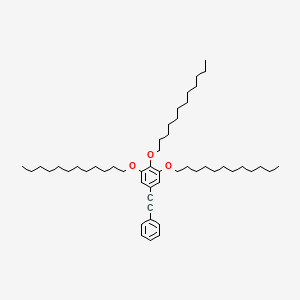
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene is a complex organic compound known for its unique structural properties. This compound features a benzene ring substituted with three dodecyloxy groups and a phenylethynyl group. The presence of long alkyl chains and an ethynyl group imparts distinct physical and chemical characteristics, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative with dodecyl bromide in the presence of a strong base, followed by the introduction of the phenylethynyl group through a Sonogashira coupling reaction. The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the ethynyl group to an ethylene or ethane group.
Substitution: The dodecyloxy groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dodecyloxybenzoic acids, while reduction can produce dodecyloxybenzene derivatives with saturated alkyl chains.
科学研究应用
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s amphiphilic nature makes it useful in the study of membrane proteins and lipid bilayers.
Industry: It is used in the production of advanced materials, such as liquid crystals and conductive polymers.
作用机制
The mechanism by which 1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene exerts its effects is largely dependent on its structural features. The long dodecyloxy chains provide hydrophobic interactions, while the phenylethynyl group offers rigidity and electronic properties. These characteristics enable the compound to interact with various molecular targets, such as lipid membranes and proteins, influencing their structure and function.
相似化合物的比较
Similar Compounds
1,2,3-Tris(dodecyloxy)benzene: Lacks the phenylethynyl group, resulting in different physical and chemical properties.
1,2,4-Tris(dodecyloxy)-5-(phenylethynyl)benzene: Similar structure but with different substitution patterns on the benzene ring.
1,3,5-Tris(dodecyloxy)-2-(phenylethynyl)benzene: Another isomer with varied substitution positions.
Uniqueness
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct amphiphilic and electronic properties. This makes it particularly valuable in applications requiring precise molecular interactions and self-assembly behavior.
属性
CAS 编号 |
680997-46-0 |
|---|---|
分子式 |
C50H82O3 |
分子量 |
731.2 g/mol |
IUPAC 名称 |
1,2,3-tridodecoxy-5-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C50H82O3/c1-4-7-10-13-16-19-22-25-28-34-41-51-48-44-47(40-39-46-37-32-31-33-38-46)45-49(52-42-35-29-26-23-20-17-14-11-8-5-2)50(48)53-43-36-30-27-24-21-18-15-12-9-6-3/h31-33,37-38,44-45H,4-30,34-36,41-43H2,1-3H3 |
InChI 键 |
RDLQLDUISXMPCA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)

![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
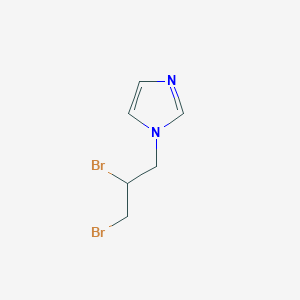
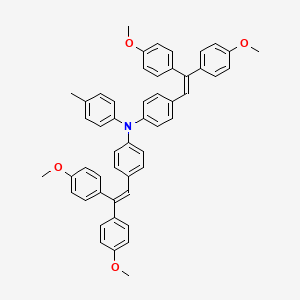
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
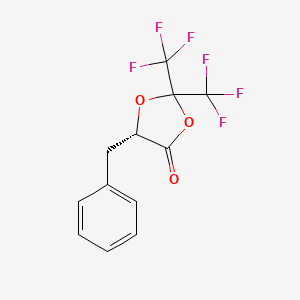

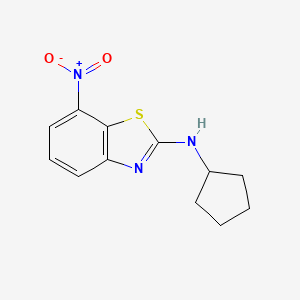
![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
![2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12519894.png)
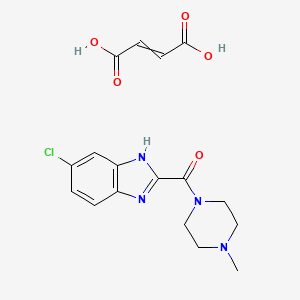
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)
